2,2-Dimethylpentane
Overview
Description
2,2-Dimethylpentane, also known as neoheptane, is one of the isomers of heptane. It is a colorless, odorless liquid with the chemical formula C7H16. This compound is characterized by the presence of a (CH3)3C grouping, which gives it unique properties compared to other heptane isomers .
Mechanism of Action
Target of Action
2,2-Dimethylpentane, also known as neoheptane , is a chemical compound that primarily targets the central nervous system . It is one of the isomers of heptane and has the most extreme properties of the isomers of heptane .
Mode of Action
Like other alkanes, it is likely to exert its effects through interactions with lipid membranes and proteins within the central nervous system .
Biochemical Pathways
It is known that this compound can form a clathrate hydrate with helper gas molecules . The type of clathrate formed is called “clathrate H”. This compound was the first compound for which the structure was determined .
Result of Action
It is known to have an impact on the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the formation of clathrate hydrates . Furthermore, the compound’s volatility and low boiling point suggest that it may readily evaporate in warm environments, potentially affecting its concentration and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpentane can be synthesized through the reaction of the Grignard reagent of n-propyl bromide (CH3CH2CH2MgBr) with tert-butyl chloride ((CH3)3CCl). This reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar Grignard reactions but on a larger scale. The use of n-propylmagnesium chloride (n-PrMgCl) instead of n-propyl bromide can also be employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpentane primarily undergoes substitution reactions due to the lack of tertiary carbon atoms, which makes it less reactive towards oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve halogens like chlorine or bromine under UV light or heat to facilitate the substitution of hydrogen atoms with halogen atoms.
Clathrate Formation: this compound can form clathrate hydrates with helper gas molecules such as xenon and hydrogen sulfide.
Major Products:
Halogenated Products: When reacted with halogens, this compound forms various halogenated derivatives.
Clathrate Hydrates: These are crystalline structures formed with water and helper gas molecules.
Scientific Research Applications
2,2-Dimethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in thermodynamic studies due to its well-defined properties.
Biology and Medicine:
Industry: It is used in the study of clathrate hydrates, which have implications in gas storage and transportation
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 2,4-Dimethylpentane
- 3,3-Dimethylpentane
Comparison: 2,2-Dimethylpentane is unique among its isomers due to its extreme properties. It has the lowest density, boiling point, and dielectric constant among the heptane isomers. These properties make it particularly useful in specific scientific applications where these characteristics are advantageous .
Properties
IUPAC Name |
2,2-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-6-7(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWYJMDMMMMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060439 | |
Record name | Pentane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2-Dimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
105.0 [mmHg] | |
Record name | 2,2-Dimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-35-2 | |
Record name | 2,2-Dimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82T90QEVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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